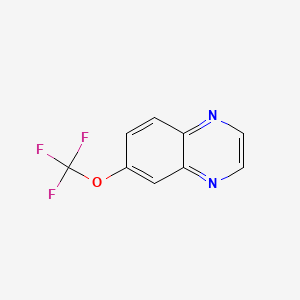

6-(Trifluoromethoxy)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Trifluoromethoxy)quinoxaline is an organic compound with a molecular formula of C9H5F3N2O . It is a white crystalline solid and is used in organic synthesis.

Synthesis Analysis

The synthesis of quinoxalines has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Another method involves the selective C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion .Molecular Structure Analysis

The molecular weight of 6-(Trifluoromethoxy)quinoxaline is 214.14 g/mol . The InChI string representation of its structure isInChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H . Physical And Chemical Properties Analysis

6-(Trifluoromethoxy)quinoxaline has a molecular weight of 214.14 g/mol . It has a topological polar surface area of 35 Ų . The exact mass and monoisotopic mass are 214.03539727 g/mol .Applications De Recherche Scientifique

Optical and Morphological Studies

6-(Trifluoromethoxy)quinoxaline derivatives have been investigated for their optical properties, including absorption, emission, quantum yield, and solvatochromism. These compounds exhibit large Stoke’s shifts and fluorescence in solid and aggregated states, which is attributed to intramolecular charge transfer and restricted intramolecular rotation. Their nano-aggregates and morphologies were characterized using techniques like DLS and SEM (Rajalakshmi & Palanisami, 2020).

Spectral and Theoretical Investigations

Triarylamines based on 6H-indolo[2,3-b]quinoxaline and derivatives have been synthesized and analyzed for their optical absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds show potential for applications in materials science due to their unique spectral properties and stability (Thomas & Tyagi, 2010).

Electrochemical Behavior

The electrochemical behavior of novel quinoxaline derivatives has been explored, particularly focusing on redox reactions and thermodynamic parameters. This includes studying the pH-dependent electrochemistry of these compounds, which is valuable for understanding their potential in electrochemical applications (Shah et al., 2014).

Synthetic Chemistry

6-(Trifluoromethoxy)quinoxaline has been utilized in synthetic chemistry, particularly in the synthesis of 2,3,6-substituted quinoxalines. This involves innovative synthetic routes offering advantages like milder conditions and easy workup procedures (Shekhar et al., 2014).

DNA Intercalation Studies

Studies on DNA oligonucleotides have incorporated 6H-indolo[2,3-b]quinoxaline as a covalently bound heteroaromatic intercalator. This research provides insights into the stabilization of DNA duplexes and their potential applications in molecular biology (Wamberg et al., 2006).

Safety and Hazards

Mécanisme D'action

Propriétés

IUPAC Name |

6-(trifluoromethoxy)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNCFTHPNPDQPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681975 |

Source

|

| Record name | 6-(Trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215205-43-8 |

Source

|

| Record name | 6-(Trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/no-structure.png)

![Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B578748.png)

![1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B578749.png)

![7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B578751.png)

![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)

![ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B578761.png)

![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)